Acide 6-méthoxy-2-naphtöïque

Vue d'ensemble

Description

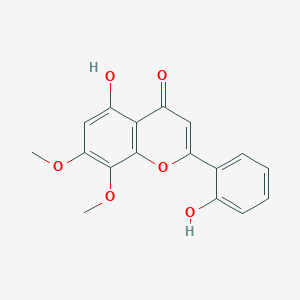

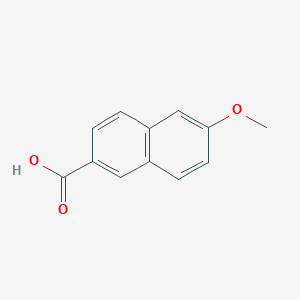

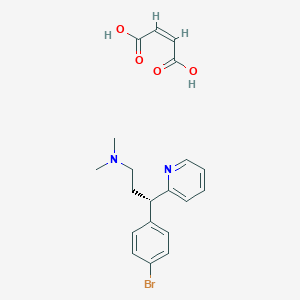

Son numéro CAS est 2471-70-7 et sa masse moléculaire est de 202,21 g/mol . Ce composé est lié au naproxène, un anti-inflammatoire non stéroïdien (AINS) couramment utilisé pour soulager la douleur et réduire l'inflammation.

Applications De Recherche Scientifique

Naproxen impurity O finds applications in:

Forensics and Toxicology: Its presence in biological samples can aid in drug testing and forensic investigations.

Pharmaceutical Research: Understanding its behavior helps improve drug formulations and safety profiles.

Mécanisme D'action

Target of Action

6-Methoxy-2-naphthoic acid is an active metabolite of the non-steroidal anti-inflammatory drug (NSAID) nabumetone . Its primary targets are COX-1 and COX-2 enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

6-Methoxy-2-naphthoic acid interacts with its targets, COX-1 and COX-2, by inhibiting their activities . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the cyclooxygenase pathway, specifically the conversion of arachidonic acid to prostaglandins . By inhibiting COX-1 and COX-2, 6-Methoxy-2-naphthoic acid reduces the production of these inflammatory mediators, thereby alleviating symptoms of inflammation and pain .

Result of Action

The molecular and cellular effects of 6-Methoxy-2-naphthoic acid’s action primarily involve the reduction of inflammation and pain. By inhibiting the activities of COX-1 and COX-2, the compound decreases the production of prostaglandins . This leads to a reduction in inflammation and pain, providing relief for conditions such as arthritis .

Analyse Biochimique

Biochemical Properties

It is known to be an NMDA receptor modulator . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It is activated when glutamate and glycine (or D-serine) bind to it, and when this happens it allows positively charged ions to flow through the cell membrane .

Cellular Effects

As an NMDA receptor modulator, it could potentially influence cell function by modulating the activity of these receptors . NMDA receptors play a key role in controlling synaptic plasticity and memory function .

Molecular Mechanism

As an NMDA receptor modulator, it may exert its effects at the molecular level by binding to these receptors and influencing their activity .

Méthodes De Préparation

Voies de synthèse : La voie de synthèse de l'impureté O du naproxène comprend les étapes suivantes :

Méthylation : Méthylation de l'acide 2-naphtöïque à l'aide de réactifs appropriés pour introduire le groupe méthoxy (CH₃O).

Carboxylation : Carboxylation de l'intermédiaire méthoxynaphtalène pour former l'acide 6-méthoxy-2-naphtöïque.

Conditions réactionnelles : Les conditions réactionnelles spécifiques et les réactifs utilisés dans ces étapes peuvent varier en fonction de l'approche synthétique choisie. Les méthodes de production industrielle optimisent généralement ces étapes pour l'efficacité et le rendement.

Analyse Des Réactions Chimiques

L'impureté O du naproxène peut subir diverses réactions chimiques :

Oxydation : Elle peut être sensible à l'oxydation dans certaines conditions.

Substitution : Le groupe acide carboxylique peut participer à des réactions de substitution.

Réactifs et conditions : Les réactifs courants comprennent les agents oxydants, les acides de Lewis et les nucléophiles.

Principaux produits : Le principal produit est l'acide 6-méthoxy-2-naphtöïque lui-même.

4. Applications de la recherche scientifique

L'impureté O du naproxène trouve des applications dans :

Science médico-légale et toxicologie : Sa présence dans les échantillons biologiques peut aider aux tests de médicaments et aux enquêtes médico-légales.

Recherche pharmaceutique : La compréhension de son comportement permet d'améliorer les formulations et les profils de sécurité des médicaments.

5. Mécanisme d'action

Le mécanisme d'action exact de l'impureté O du naproxène n'est pas bien documenté. Il est probable qu'il présente des similitudes avec le naproxène, qui inhibe les enzymes cyclooxygénases (COX), réduisant ainsi la synthèse des prostaglandines et l'inflammation.

Comparaison Avec Des Composés Similaires

Alors que l'impureté O du naproxène est unique en raison de sa structure spécifique, elle est liée à d'autres dérivés de l'acide naphtöïque. Les composés similaires comprennent :

- Naproxène (le composé parent)

- Autres AINS avec des squelettes similaires

Propriétés

IUPAC Name |

6-methoxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBILXXOZFORFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179448 | |

| Record name | 6-Methoxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2471-70-7 | |

| Record name | 6-Methoxy-2-naphthoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2471-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-2-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002471707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2471-70-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHOXY-2-NAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65IH1SV66A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 6-methoxy-2-naphthoic acid used in the development of new anti-inflammatory drugs?

A1: In this study [], 6-methoxy-2-naphthoic acid serves as a key starting material for the synthesis of a series of 2-(6-methoxy-2-naphthyl)-5-aryl-1,3,4-oxadiazoles. These oxadiazole derivatives were designed based on the principle of molecular hybridization, aiming to combine the potential anti-inflammatory properties of both the naphthalene and oxadiazole moieties. The synthesis involves reacting 6-methoxy-2-naphthoic acid hydrazide (derived from 6-methoxy-2-naphthoic acid) with various substituted aromatic carboxylic acids. This reaction yields the desired 2-(6-methoxy-2-naphthyl)-5-aryl-1,3,4-oxadiazoles.

Q2: What information about the synthesized compounds' structure was obtained, and how was it confirmed?

A2: The newly synthesized 2-(6-methoxy-2-naphthyl)-5-aryl-1,3,4-oxadiazoles were characterized using a combination of spectroscopic techniques []. This included:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

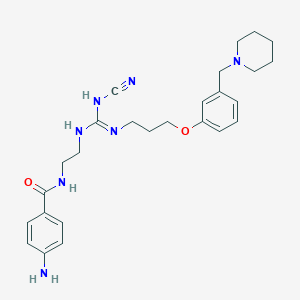

![[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone](/img/structure/B124705.png)

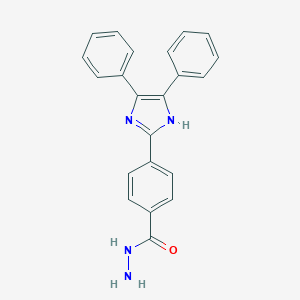

![2-[(2-Phenoxyacetyl)carbamothioylamino]benzoic acid](/img/structure/B124724.png)

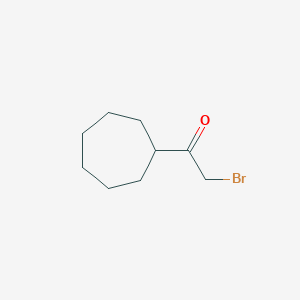

![(S)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide](/img/structure/B124725.png)